![molecular formula C13H19FN2 B3077199 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1044769-80-3](/img/structure/B3077199.png)
1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
Overview
Description
The compound “1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine” is likely to be an organic compound consisting of a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The compound also contains a fluorine atom and a methyl group attached to a phenyl ring, which could potentially affect its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring with a methyl group and an amine group attached at the 3rd position. Additionally, a phenyl ring with a fluorine atom and a methyl group at the 5th and 2nd positions respectively would be attached to the nitrogen of the piperidine ring .Scientific Research Applications
Conformational Analysis and Crystal Structure Studies
- Conformational Analysis : A study conducted by Ribet et al. (2005) focused on the conformational analysis of a structurally similar compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine. The research provided insights into the conformation of the piperidin ring in both solid and solution states, using techniques like NMR and X-ray powder diffraction (Ribet et al., 2005).
Synthesis and Pharmaceutical Applications
- Synthesis of Related Compounds : Liu et al. (2011) discussed the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a medication for diabetes. The study highlights the environmental-friendly catalytic hydrogenation process used in the synthesis (Liu et al., 2011).
Cancer Research
- Aurora Kinase Inhibitor : A derivative of piperidine was explored as an inhibitor of Aurora A kinase, suggesting potential use in cancer treatment. This demonstrates the relevance of piperidin-3-amine derivatives in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Potential
- Antidepressant Activity : Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, which included structures similar to 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, for their potential as 5-HT1A receptor agonists with antidepressant properties (Vacher et al., 1999).
Neuropharmacology
- Trigeminal Neuropathic Pain Treatment : Deseure et al. (2002) studied the effects of a 5-HT(1A) receptor agonist, similar in structure to the compound , on trigeminal neuropathic pain. This highlights the potential neuropharmacological applications of such compounds (Deseure et al., 2002).
properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICPTCGPPWEBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCCC(C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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